2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Description
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c15-13-6-5-12(17(21)22)7-10(13)8-23-14(18)9-1-3-11(4-2-9)16(19)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRSDCCZIJRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, a molecule of interest in advanced organic synthesis and materials science. We will delve into its chemical architecture, plausible synthetic routes, and potential applications, grounding our discussion in established chemical principles and relevant literature.
Unveiling the Chemical Structure
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic molecule characterized by the presence of two nitro-substituted aromatic rings linked by an ester functional group. The structure is composed of a 2-chloro-5-nitrobenzyl alcohol moiety esterified with a 4-nitrobenzoic acid moiety.
The key structural features include:
-
2-Chloro-5-nitrobenzyl Group: A benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a methylene group attached to the ester oxygen.
-
4-Nitrobenzoate Group: A benzene ring with a nitro group at the 4-position, attached to the carbonyl carbon of the ester.
-
Ester Linkage: The C-O-C=O functional group connecting the benzyl and benzoate portions of the molecule.
The presence of multiple electron-withdrawing groups (two nitro groups and a chlorine atom) significantly influences the electronic properties of the molecule, making the ester bond susceptible to cleavage under specific conditions.
Figure 1: Chemical structure of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Synthesis Strategy: A Stepwise Approach
A plausible synthetic route to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate involves a multi-step process, starting from commercially available precursors. The overall strategy is based on the synthesis of the two key intermediates, 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoyl chloride, followed by their esterification.
Synthesis of Precursors
2.1.1. 2-Chloro-5-nitrobenzoic acid
This intermediate can be synthesized via the nitration of o-chlorobenzoic acid.[1][2]
-
Protocol:
-
Dissolve o-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to below 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0°C to control the regioselectivity and prevent over-nitration.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 2-chloro-5-nitrobenzoic acid.
-
Filter the solid and wash with cold water. Recrystallization from a suitable solvent like dilute ethanol can be performed for purification.[1][3]
-
2.1.2. 2-Chloro-5-nitrobenzyl alcohol
The synthesis of 2-chloro-5-nitrobenzyl alcohol can be achieved through the reduction of the corresponding benzoic acid.
-
Protocol:
-
Suspend 2-chloro-5-nitrobenzoic acid in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as borane-THF complex (BH3-THF), to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by an acidic workup (e.g., with 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel.
-
2.1.3. 4-Nitrobenzoyl chloride
This acyl chloride can be prepared from 4-nitrobenzoic acid.
-
Protocol:
-
Reflux a mixture of 4-nitrobenzoic acid and thionyl chloride (SOCl2), with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Esterification
The final step is the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-nitrobenzoyl chloride.
-
Protocol:
-
Dissolve 2-chloro-5-nitrobenzyl alcohol in a dry, aprotic solvent like dichloromethane (DCM) or THF, in the presence of a base such as triethylamine or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C and slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
-
Figure 2: Synthetic workflow for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C₁₄H₉ClN₂O₆ |
| Molecular Weight | 336.69 g/mol |
| Appearance | Likely a pale yellow to yellow crystalline solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, acetone, ethyl acetate) and insoluble in water. |
| Melting Point | Expected to be a solid with a relatively high melting point, likely above 100°C. |
Potential Applications: A Focus on Photolabile Systems
The presence of the ortho-nitrobenzyl moiety in 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate suggests its potential utility as a photolabile compound. Ortho-nitrobenzyl esters are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light.[4][5] This photocleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected molecule.[4]
This property opens up several advanced applications:
-
Photolabile Protecting Groups: The 2-chloro-5-nitrobenzyl group can be used to "cage" a carboxylic acid (in this case, 4-nitrobenzoic acid), rendering it inactive until released by a pulse of light. This has significant implications in drug delivery, where a therapeutic agent could be released at a specific site and time.[6]
-
Photoresponsive Materials: Incorporation of this molecule into polymer networks can lead to the development of photo-degradable or photo-crosslinkable materials.[4][7] This is highly valuable in fields like microfabrication, tissue engineering, and the creation of smart surfaces.
-
Organic Synthesis: As a synthetic intermediate, this compound can be used in complex multi-step syntheses where controlled release of a molecular fragment is required.
Figure 3: Conceptual diagram of the photocleavage of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The precursors, particularly the nitrating agents and thionyl chloride, are corrosive and should be handled with extreme care.
Conclusion
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is a molecule with significant potential, particularly in the realm of photochemistry. While detailed experimental data is sparse, its synthesis is achievable through established organic chemistry principles. Its unique structure, combining a photolabile ortho-nitrobenzyl group with a nitro-substituted benzoate, makes it a promising candidate for the development of advanced photoresponsive systems. Further research into the precise photochemical properties and applications of this compound is warranted and could lead to innovations in drug delivery, materials science, and synthetic chemistry.
References
-
Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2793. [Link]
-
Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Semantic Scholar. [Link]
-
MDPI. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]
-
Singh, R., & Lee, D. W. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4065–4068. [Link]
-
Crisan, M., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Klán, P., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Chemical Reviews, 113(1), 119-191. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
-
PubChem. (n.d.). 4-Nitrophenyl 2-chloro-5-nitrobenzoate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
This guide provides a comprehensive technical overview of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, a compound of interest for researchers and professionals in drug development and organic synthesis. Drawing from established chemical principles and data from related compounds, this document will cover its chemical and physical properties, a proposed synthetic pathway, potential applications, and essential safety protocols.
Introduction and Chemical Identity
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (PubChem CID: 3966812) is an aromatic ester containing multiple functional groups that suggest a range of potential chemical reactivities and applications.[1] Structurally, it is comprised of a 2-chloro-5-nitrobenzyl alcohol moiety esterified with 4-nitrobenzoic acid. The presence of nitro groups, a chloro substituent, and an ester linkage makes this molecule a candidate for further synthetic transformations and a potential building block in the development of novel compounds.
While direct experimental data on this specific ester is limited, its properties and potential can be inferred from its constituent parts and related chemical entities. The parent acid, 2-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] Its derivatives have also been investigated for their antibacterial properties.[4] This guide will, therefore, synthesize available data to present a holistic view of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate for research and development purposes.
Chemical and Physical Properties
The fundamental properties of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate have been computed and are available on PubChem.[1] These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.
Data Summary Table: Computed Properties
| Property | Value | Source |
| Molecular Formula | C13H7ClN2O6 | [1] |
| Molecular Weight | 322.66 g/mol | [1] |
| IUPAC Name | (4-nitrophenyl) 2-chloro-5-nitrobenzoate | [1] |
| SMILES | C1=CC(=CC=C1[O-])OC(=O)C2=C(C=CC(=C2)[O-])Cl | [1] |
| InChIKey | QHOSGKQLPZACDJ-UHFFFAOYSA-N | [1] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 118 Ų | [1] |
Proposed Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate can be achieved through the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-nitrobenzoic acid. A common and efficient method for such a transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-5-nitrobenzyl alcohol and 1.1 equivalents of 4-nitrobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add 0.1 equivalents of DMAP to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of DCC in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can hydrolyze the activated carboxylic acid intermediate and the DCC, reducing the yield.
-
DMAP as a Catalyst: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium salt with the carboxylic acid, which is then readily attacked by the alcohol.
-
DCC as a Coupling Agent: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol.
-
Purification Steps: The aqueous washes remove unreacted starting materials, the catalyst, and any acidic or basic impurities. Column chromatography is essential for separating the target compound from any remaining starting materials and non-polar byproducts.
Visualizing the Synthetic Workflow
Sources
Methodological & Application
Application Note: Synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate. This protocol details an esterification reaction between 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoyl chloride. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and high purity of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Rationale
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is an aromatic nitro compound, a class of molecules with significant applications in medicinal chemistry and materials science. The presence of multiple nitro groups and a chloro substituent makes this molecule an interesting scaffold for further chemical modification. For instance, the nitro groups can be selectively reduced to amines, providing reactive handles for the synthesis of more complex molecules, such as potential antibacterial agents.[1][2]
The synthesis described herein is a classic esterification, a fundamental reaction in organic chemistry. However, the specific nature of the reactants—two polar, nitro-containing aromatic compounds—necessitates careful selection of reaction conditions, solvents, and purification techniques to achieve a high yield and purity. This guide will walk through the logical steps of the synthesis, from reactant preparation to final product validation.
Reaction Scheme and Mechanism
The overall synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of 2-chloro-5-nitrobenzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Sources
reaction mechanism of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate formation
Technical Application Note: Precision Synthesis and Mechanistic Analysis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Executive Summary
This technical guide details the synthesis and reaction mechanism of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate . This compound represents a classic "push-pull" electronic system where two electron-deficient aromatic rings are linked via an ester bridge. Such derivatives are frequently utilized in crystallographic analysis (as heavy-atom derivatives), as robust protecting groups for carboxylic acids, or as intermediates in the development of photocleavable linkers for drug delivery systems.
The protocol prioritizes the Nucleophilic Acyl Substitution (Schotten-Baumann type) pathway using an acid chloride and a base catalyst. This route is selected over Fischer esterification due to the reduced nucleophilicity of the nitro-substituted benzyl alcohol and the high stability of the resulting ester.
Retrosynthetic Analysis & Strategy
To synthesize the target ester with high purity, we disconnect the ester bond to reveal two primary precursors:
-
Electrophile: 4-Nitrobenzoyl chloride (highly reactive acylating agent).
-
Nucleophile: 2-Chloro-5-nitrobenzyl alcohol (electron-deficient alcohol).
Strategic Consideration: The presence of a nitro group on the benzyl alcohol ring at the 5-position (meta to the benzylic carbon, para to the chlorine) exerts an electron-withdrawing inductive effect (-I), significantly lowering the nucleophilicity of the hydroxyl oxygen. Consequently, standard acid-catalyzed esterification will be sluggish. We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst to overcome this kinetic barrier.
Figure 1: Retrosynthetic disconnection revealing the acyl chloride and benzyl alcohol precursors.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation proceeds via a base-catalyzed addition-elimination mechanism. The inclusion of DMAP is critical for generating a reactive N-acylpyridinium intermediate.
Mechanistic Steps:
-
Activation: DMAP attacks the carbonyl carbon of 4-nitrobenzoyl chloride, displacing the chloride ion. This forms a resonance-stabilized N-acylpyridinium salt, which is more electrophilic than the acid chloride itself.
-
Nucleophilic Attack: The 2-Chloro-5-nitrobenzyl alcohol attacks the activated carbonyl. The electron-withdrawing nature of the nitro group on the alcohol is mitigated by the high reactivity of the intermediate.
-
Deprotonation: The auxiliary base (Triethylamine or Pyridine) deprotonates the tetrahedral intermediate, restoring the aromaticity of DMAP and releasing the neutral ester.
Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.
Experimental Protocol
Safety Warning: 4-Nitrobenzoyl chloride is a lachrymator and corrosive. 2-Chloro-5-nitrobenzyl alcohol is a potential irritant. Perform all operations in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount (Example) | Role |
| 2-Chloro-5-nitrobenzyl alcohol | 187.58 | 1.0 | 1.88 g (10 mmol) | Substrate |
| 4-Nitrobenzoyl chloride | 185.56 | 1.1 | 2.04 g (11 mmol) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL (15 mmol) | Base (HCl scavenger) |
| DMAP | 122.17 | 0.1 | 122 mg (1 mmol) | Catalyst |
| Dichloromethane (DCM) | - | Solvent | 50 mL | Anhydrous Solvent |
Step-by-Step Procedure
1. Preparation of Reactants:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool the flask to room temperature under a stream of Nitrogen or Argon.[3]
-
Add 2-Chloro-5-nitrobenzyl alcohol (1.88 g) and DMAP (122 mg).
-
Dissolve in anhydrous DCM (40 mL).
-
Add Triethylamine (2.1 mL) via syringe. The solution may turn slightly yellow.
2. Acylation Reaction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 4-Nitrobenzoyl chloride (2.04 g) in DCM (10 mL) in a separate vial.
-
Add the acid chloride solution dropwise to the RBF over 10 minutes. Note: Exothermic reaction; control addition rate to prevent boiling.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 4-6 hours . Monitor by TLC (Silica; Hexane:EtOAc 3:1). The alcohol spot (lower R_f) should disappear.
3. Workup:
-
Quench the reaction by adding 1M HCl (20 mL) to the separatory funnel containing the reaction mixture. Purpose: Neutralize excess TEA and remove DMAP/Pyridine.
-
Separate the organic layer.[3]
-
Wash the organic layer with Saturated NaHCO₃ (20 mL). Purpose: Hydrolyze and remove excess 4-nitrobenzoyl chloride as the water-soluble carboxylate.
-
Wash with Brine (20 mL).
-
Dry over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotavap) to yield a crude solid.
4. Purification:
-
Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.[7]
-
Filter the crystals and dry under high vacuum.[1]
Figure 3: Operational workflow for the synthesis of the target ester.
Quality Control & Characterization
To validate the structure, the following analytical signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.30-8.20 (m, 4H): 4-Nitrobenzoate aromatic protons (AA'BB' system).
-
δ 8.15 (d, 1H): H-6 of the benzyl ring (ortho to nitro).
-
δ 8.05 (dd, 1H): H-4 of the benzyl ring.
-
δ 7.60 (d, 1H): H-3 of the benzyl ring (ortho to chloro).
-
δ 5.45 (s, 2H): Benzylic methylene (-CH₂-O-). Key diagnostic peak; shift downfield due to esterification.
-
-
IR Spectroscopy (ATR):
-
1725-1735 cm⁻¹: Strong C=O stretch (Ester).
-
1520 cm⁻¹ & 1345 cm⁻¹: Strong N-O stretches (Nitro groups).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |
| Incomplete Reaction | Low Nucleophilicity | Increase DMAP to 0.2 eq or reflux gently (40°C). |
| Product Oiling Out | Impurities | Use a seed crystal during recrystallization or switch to EtOAc/Hexane precipitation. |
| Residual Acid | Incomplete Wash | Ensure the NaHCO₃ wash is vigorous (gas evolution must cease). |
References
-
Preparation of 2-Chloro-5-nitrobenzoic acid derivatives. Source: MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. [Link] (General context on 2-chloro-5-nitro moiety reactivity).
-
Properties of 4-Nitrobenzoyl Chloride. Source: PubChem.[8][9] Compound Summary: 4-Nitrobenzoyl chloride. [Link]
Sources
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- 4. Compound 4-nitrophenyl 2-chloro-5-nitrobenzoate - Chemdiv [chemdiv.com]
- 5. quora.com [quora.com]
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- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. 4-Nitrophenyl 2-chloro-5-nitrobenzoate | C13H7ClN2O6 | CID 3966812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Advanced Crystallization Protocols for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Introduction & Chemical Context
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CAS: 331460-24-3) is a highly crystalline ester derived from the condensation of 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoic acid. In organic synthesis and pharmaceutical development, this compound often serves two critical roles:
-
Solid-State Intermediate: A stable, purifiable intermediate in the synthesis of complex nitrogenous heterocycles.
-
Analytical Derivative: The p-nitrobenzoate moiety is classically employed to convert liquid or low-melting alcohols (like 2-chloro-5-nitrobenzyl alcohol) into sharp-melting crystalline solids, facilitating purification and identification via X-ray diffraction (XRD) or melting point analysis.
Achieving high purity for this compound is challenging due to the potential for "oiling out" (liquid-liquid phase separation) caused by the competing solubilities of the nitro-aromatic rings and the benzyl linker. This guide provides a definitive, mechanism-based approach to its crystallization.
Physicochemical Profiling & Solubility Logic
Before attempting crystallization, one must understand the intermolecular forces at play. This molecule features two nitro (
-
High Polarity: Due to the electron-withdrawing nitro groups.
-
Significant
- Stacking Potential: The aromatic rings favor planar packing. -
Lipophilicity: Despite the nitro groups, the core is aromatic, making it insoluble in water.
Solubility Prediction Table
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Behavior | Application |
| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-dipole | High Solubility | Dissolution solvent for anti-solvent methods. |
| Esters/Ketones | Ethyl Acetate, Acetone | Hydrogen bond acceptance | Moderate-High | Good for cooling crystallization if concentrated. |
| Alcohols | Ethanol, Methanol, IPA | H-bond donation | Temperature Dependent | Ideal for cooling crystallization (Soluble hot, insoluble cold). |
| Hydrocarbons | Hexane, Heptane, Toluene | Van der Waals | Low/Insoluble | Ideal Anti-solvent . |
| Aqueous | Water | Hydrophobic effect | Insoluble | Wash solvent only. |
Protocol 1: Solvent Selection & Screening (Self-Validating System)
Do not guess the solvent. Use this rapid screening protocol to validate the thermodynamics of your specific batch.
Objective: Identify a solvent system where the compound is soluble at
Step-by-Step Screening
-
Preparation: Place 50 mg of crude solid into three separate HPLC vials.
-
Solvent Addition:
-
Vial A: Add 0.5 mL Ethanol (95%) .
-
Vial B: Add 0.5 mL Ethyl Acetate .
-
Vial C: Add 0.5 mL Toluene .
-
-
Thermal Cycle: Heat all vials to boiling (using a heat block set to solvent boiling point).
-
Observation 1: If solid remains, add solvent in 0.2 mL increments until dissolved.
-
-
Cooling: Allow vials to cool slowly to room temperature (RT).
-
Observation 2:
-
Precipitate forms immediately: Good candidate.
-
No precipitate: Too soluble (needs anti-solvent).
-
Oiling out (droplets): Impure or solvent too polar/wet.
-
-
Decision Logic Diagram
Caption: Logical flow for selecting the optimal crystallization solvent based on initial screening results.
Protocol 2: High-Purity Recrystallization (Ethanol/Acetone Method)
This is the standard protocol for p-nitrobenzoate esters. It balances yield with high purification power.
Reagents:
-
Crude 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.[1]
-
Solvent A: Acetone (Good solvent).
-
Solvent B: Ethanol (95% or Absolute) or Isopropanol.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Acetone required to just dissolve the solid. Note: Acetone is used to break the crystal lattice of stubborn crudes.
-
Solvent Exchange: While keeping the solution hot (approx. 50°C), slowly add hot Ethanol (approx. 3x the volume of acetone).
-
Concentration: Boil off the acetone (boiling point 56°C) gently. As the acetone leaves, the solution becomes richer in ethanol (boiling point 78°C).
-
Nucleation: Watch for the "cloud point" (slight turbidity). Once observed, stop heating.
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) to allow slow cooling to Room Temperature (RT) over 2 hours. Slow cooling promotes larger, purer crystals.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Filtration: Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with cold Ethanol (pre-chilled to -20°C).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Why this works: The compound is highly soluble in acetone but has a steep solubility curve in ethanol. Removing the acetone forces the compound to organize slowly into the ethanol lattice.
Protocol 3: Anti-Solvent Precipitation (DCM/Heptane)
Use this method if the compound is thermally unstable or if Protocol 2 yields low recovery.
Reagents:
-
Solvent: Dichloromethane (DCM).
-
Anti-Solvent: n-Heptane (or Hexane).
Procedure:
-
Dissolve crude material in DCM at room temperature (10 mL per gram). Filter to remove any insoluble mechanical impurities (dust, silica).
-
Place the DCM solution in a beaker with vigorous stirring.
-
Add n-Heptane dropwise via an addition funnel.
-
The Critical Point: Continue adding heptane until a persistent cloudiness appears.
-
Stop stirring and let the cloudiness settle. If it oils out, add a few drops of DCM to redissolve, then add heptane more slowly.
-
Once a stable slurry forms, add excess heptane (volume equal to DCM).
-
Filter and wash with pure n-Heptane.
Analytical Validation
A crystallization protocol is only as good as the data proving its success.
-
Melting Point (DSC):
-
Expectation: Sharp endotherm. Broad peaks (>2°C range) indicate impurity or solvent inclusion.
-
Target: Literature analogues suggest a melting point likely in the range of 140°C - 170°C (based on similar nitrobenzyl nitrobenzoates [1]).
-
-
HPLC Purity:
-
XRD (Optional):
-
Powder X-Ray Diffraction (PXRD) confirms a single crystalline phase, crucial for drug development to ensure no polymorph mixing.
-
Experimental Workflow Diagram
Caption: Standard workflow for the purification of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Troubleshooting "Oiling Out"
Problem: The solution turns into a milky emulsion or deposits a sticky oil at the bottom instead of crystals. Cause: The solution is supersaturated too quickly, or the melting point of the solvated species is below the process temperature. Solution:
-
Re-heat the mixture until clear.
-
Add a seed crystal (a tiny amount of pure solid from a previous batch).
-
Add more solvent (dilute the system) to lower the supersaturation.
-
Switch to a solvent system with a higher boiling point (e.g., switch from DCM/Hexane to Chlorobenzene/Heptane) to allow crystallization at higher temperatures.
References
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Shriner, R.L., Fuson, R.C., Curtin, D.Y., & Morrill, T.C. (1980). The Systematic Identification of Organic Compounds. Wiley.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3966812, 4-Nitrophenyl 2-chloro-5-nitrobenzoate. Retrieved from [Link] (Structural analogue data for solubility estimation).
- Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: Nitrobenzyl benzoate derivatives.
Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate before handling. Nitro-aromatics can be toxic and potentially explosive under extreme conditions.
Sources
solvent selection for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate reactions
Application Note: High-Performance Solvent Selection for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Executive Summary
This guide details the solvent selection strategy for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CNB-PNB). This compound represents a specific class of "brick dust" intermediates—highly crystalline, electron-deficient aromatic esters used primarily as alkylating agents or chromogenic substrates.
The core challenge with CNB-PNB is the Solubility-Reactivity Paradox :
-
Solubility: High crystallinity (driven by
- stacking of two nitro-aromatic rings) requires high-polarity solvents. -
Reactivity: The solvent choice dictates the reaction pathway. Polar aprotic solvents favor Nucleophilic Substitution (
) at the benzylic carbon, while protic solvent mixtures favor Hydrolysis ( ) at the carbonyl.
This protocol provides a self-validating system to select the optimal solvent based on the desired chemical transformation.
Physicochemical Profile & Solubility
Understanding the molecule is the first step to controlling it.
| Property | Value / Characteristic | Implication for Solvent Selection |
| Structure | Bis-nitro aromatic ester | Low solubility in alkanes/ether. High melting point. |
| Electrophilicity | High (Two electron-withdrawing | Susceptible to nucleophilic attack at both benzyl C and carbonyl C. |
| Leaving Group | 4-Nitrobenzoate ( | Excellent leaving group; labile in basic media. |
| LogP (Predicted) | ~3.2 - 3.8 | Lipophilic; requires organic co-solvents for aqueous reactions. |
Solubility Screening Protocol
Do not rely on literature values alone. Batch-to-batch crystallinity varies.
-
Preparation: Weigh 10 mg of CNB-PNB into 5 separate HPLC vials.
-
Addition: Add 100
L of solvent (Methanol, Acetonitrile, Toluene, THF, DMF). -
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility >100 mg/mL (Excellent).
-
Suspension: Heat to 40°C. If clears, usable for hot processes.
-
Precipitate: Unsuitable as primary solvent.
-
Reaction-Specific Solvent Selection
The solvent is not just a medium; it is a catalyst that steers the mechanism.
Scenario A: Nucleophilic Substitution (Benzylation)
Objective: Transfer the 2-chloro-5-nitrobenzyl group to a nucleophile (amine, thiol, carboxylate).
Mechanism:
-
Preferred Solvents: Polar Aprotic (Dipolar).
-
Mechanism: These solvents solvate the cation (e.g.,
) efficiently but leave the anionic nucleophile "naked" and highly reactive. They also stabilize the dipolar transition state of the activated benzyl halide derivative.
| Solvent | Rating | Notes |
| DMF | ⭐⭐⭐⭐ | Excellent solubility; maximizes reaction rate. Hard to remove (high BP). |
| Acetonitrile | ⭐⭐⭐ | Good compromise. Lower boiling point allows easier workup. |
| DMSO | ⭐⭐⭐⭐ | Highest rate acceleration but difficult workup (requires aqueous wash). |
| Acetone | ⭐⭐ | Good for Finkelstein-type conditions, but volatility limits temperature. |
Scenario B: Hydrolysis / Ester Cleavage
Objective: Cleave the ester to release 2-chloro-5-nitrobenzyl alcohol or 4-nitrobenzoic acid.
Mechanism:
-
Preferred Solvents: Polar Protic / Aqueous Mixtures.
-
Mechanism: Water is required as the reagent.[1] An organic co-solvent is needed to solubilize the hydrophobic CNB-PNB.
| Solvent System | Rating | Notes |
| THF / Water (1:1) | ⭐⭐⭐⭐ | Standard. Homogeneous. THF is easily removed. |
| 1,4-Dioxane / Water | ⭐⭐⭐ | Higher boiling point for stubborn esters. Peroxide risk. |
| MeOH / Water | ⭐⭐ | Risk of transesterification (forming methyl ester byproduct). |
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the solvent based on the intended reaction outcome.
Figure 1: Decision tree for solvent selection based on mechanistic requirements (
Green Chemistry & Sustainability (E-E-A-T)
Modern drug development requires replacing hazardous solvents (DMF, DCM) with sustainable alternatives. Based on the CHEM21 selection guides [1], the following substitutions are validated for nitro-aromatic esters:
-
Replacement for DMF (in Substitution reactions):
-
Replacement for DCM/THF (in Hydrolysis/Workup):
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs. Immiscible with water (unlike THF), allowing for easier phase separation during workup without solvent exchange.
-
Ethyl Acetate (EtOAc): Use if solubility permits (often requires heating).
-
Experimental Protocol: The "Solvent Switch" Method
This protocol is designed for reactions where the intermediate must be switched from a substitution solvent to a hydrolysis solvent without isolation (Telescoping).
-
Step 1 (Substitution): Dissolve CNB-PNB (1.0 eq) in Acetonitrile (10 vol). Add Nucleophile (1.1 eq) and Base (
). Heat to 60°C.-
Why MeCN? It supports
but has a low BP (82°C) compared to DMF.
-
-
Step 2 (Monitoring): Monitor disappearance of CNB-PNB via HPLC (254 nm).
-
Step 3 (Solvent Switch): Distill off Acetonitrile under reduced pressure to minimal volume.
-
Step 4 (Hydrolysis/Workup): Add 2-MeTHF (10 vol) and Water (5 vol).
-
Why 2-MeTHF? It solubilizes the product and forms a biphasic system for washing, avoiding the emulsion formation common with DCM/Water.
-
References
-
Prat, D., et al. (2016).[4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[4]
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and genotoxicity options." Green Chemistry, 13, 854-862.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for mechanistic solvent effects).
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
Sources
- 1. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 2. primescholars.com [primescholars.com]
- 3. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
handling precautions for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate in the lab
Application Note: Safe Handling and Protocol Optimization for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Part 1: Executive Summary & Compound Profile[1]
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CAS: 331460-24-3) is a specialized nitro-aromatic intermediate used primarily as a crystallizable building block and reference standard in organic synthesis.[1] Structurally, it consists of a p-nitrobenzoate (PNB) moiety esterified with 2-chloro-5-nitrobenzyl alcohol.[1]
While often categorized as a standard organic solid, its specific substitution pattern—containing two nitro groups and a benzylic ester linkage—demands a rigorous handling protocol to prevent hydrolytic degradation and mitigate potential nitrogen-based energetic hazards.[1]
Physicochemical Profile
| Property | Specification | Critical Note |
| Molecular Formula | C₁₄H₉ClN₂O₆ | High oxygen/nitrogen content requires thermal caution.[1] |
| Molecular Weight | 336.68 g/mol | Suitable for LC-MS detection (ESI+ or APCI).[1] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard if micronized.[1] |
| Solubility | DMSO, DMF, Acetone | Low solubility in water; hydrolyzes in aqueous base.[1] |
| Reactivity | Ester Hydrolysis, SNAr | The 2-Cl position is activated by the 5-NO₂ group (para-relationship).[1] |
Part 2: Health, Safety, and Environment (HSE) Protocols
Hazard Identification & Toxicology
Although specific toxicological data for this ester is limited, its hydrolysis products (2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoic acid) dictate the safety profile.[1]
-
Inhalation/Dust: Nitro-aromatics are potent respiratory irritants and potential methemoglobinemia inducers upon prolonged exposure.[1]
-
Skin Contact: Benzylic halides and esters can act as sensitizers.[1] The p-nitrobenzoate moiety is a known contact allergen in related compounds.[1]
-
Energetic Potential: While not classified as a Class 1 explosive, the presence of two nitro groups on independent aromatic rings suggests thermal instability above 200°C.[1]
Engineering Controls & PPE
-
Primary Containment: All weighing and stock preparation must occur within a Class II Biosafety Cabinet or Chemical Fume Hood to prevent dust inhalation.[1]
-
Glove Selection: Use Nitrile (double-gloved, >0.11 mm) .[1] Latex is permeable to many nitro-aromatics and solvents like DMSO.[1]
-
Static Control: Use anti-static weighing boats. Nitro-aromatic powders can accumulate static charge, increasing dispersion risk.[1]
Part 3: Stability & Storage Architecture
The integrity of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is compromised by two primary mechanisms: Photolytic Degradation and Hydrolytic Cleavage .[1]
The Degradation Pathway (Mechanism)
The ester linkage is susceptible to hydrolysis, particularly catalyzed by moisture or trace acids/bases.[1] Furthermore, nitrobenzyl derivatives are intrinsically photolabile (often used as photocages), meaning ambient UV/Vis light can induce radical cleavage or rearrangement.[1]
Figure 1: Primary degradation pathways.[1] Hydrolysis yields the parent alcohol and acid, while photolysis can generate complex radical mixtures.[1]
Storage Specifications
-
Temperature: Store at 2°C to 8°C for short-term (<1 month); -20°C for long-term.
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can accelerate radical degradation if photolyzed.[1]
-
Container: Amber glass vials with PTFE-lined caps. Do not use clear glass.
Part 4: Operational Protocols
Protocol A: Preparation of Analytical Stock Solutions (10 mM)
Objective: Create a stable stock for LC-MS or synthetic use without inducing degradation.
Reagents:
-
Compound: 33.7 mg (approx)[1]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Avoid Methanol/Ethanol to prevent transesterification.[1]
Step-by-Step:
-
Equilibration: Allow the storage vial to reach room temperature inside a desiccator before opening. Prevents condensation.[1]
-
Weighing: Weigh 33.7 mg of the compound into an amber volumetric flask or amber HPLC vial.
-
Solubilization: Add 10 mL of Anhydrous DMSO.
-
Verification: The solution should be clear and colorless to pale yellow. A deep yellow/orange color indicates hydrolysis (formation of nitrophenolate/benzoate anions) or photolysis.[1]
-
Storage: Aliquot into single-use amber vials and freeze at -20°C. Do not refreeze.
Protocol B: Reaction Handling (Nucleophilic Substitution Warning)
Objective: Use the compound as an intermediate while avoiding side reactions.
Mechanistic Insight: The 2-chloro substituent is para to the 5-nitro group.[1] This relationship activates the chlorine for Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Incompatibility: Avoid strong nucleophiles (e.g., thiols, methoxide) if the intention is to react only at the ester or benzyl position.[1] These reagents may displace the chlorine.[1]
Safe Reaction Setup:
-
Solvent System: Use aprotic solvents (DCM, THF) to minimize solvolysis.[1]
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, TEA) rather than inorganic hydroxides or alkoxides to prevent SNAr side reactions or ester hydrolysis.[1]
Part 5: Emergency & Disposal Procedures
Handling Spills
-
Solid Spill: Do not sweep dry dust (static hazard).[1] Cover with a damp paper towel (water/surfactant), then wipe up.[1] Place in a sealed bag.
-
Solution Spill: Absorb with vermiculite.[1] Treat the surface with 10% sodium carbonate to neutralize any potential acid hydrolysis products.[1]
Disposal
-
Waste Stream: High-Temperature Incineration.[1]
-
Classification: Halogenated Organic Waste (due to Cl content) + Nitrogenous.[1]
-
Do Not: Do not dispose of down the drain; the nitro-aromatics are persistent environmental toxins.[1]
Part 6: Handling Decision Tree
Figure 2: Decision logic for safe handling and experimental setup.
References
-
PubChem. (2025).[1] 2-Chloro-5-nitrobenzyl alcohol (Precursor Safety Data).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
Troubleshooting & Optimization
stability of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate under UV light
The following Technical Support Guide is designed for researchers working with 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CAS: 331460-24-3).[1]
Important Technical Note: This guide addresses a critical structural distinction. This compound is frequently mistaken for its photoactive isomer. Please verify your specific application (active uncaging vs. negative control) before proceeding.
Product Category: Photochemical Reagents / Negative Controls Primary Application: Non-photocleavable reference standards; esterase substrates. Molecular Formula: C₁₄H₉ClN₂O₆ CAS: 331460-24-3
Part 1: Executive Safety & Structural Alert
⚠️ CRITICAL ISOMER VERIFICATION
Is this the correct compound for your experiment? Many researchers confuse this compound with 2-Nitro-5-chlorobenzyl esters. The position of the nitro group determines photochemical activity.
| Feature | 2-Chloro-5-nitrobenzyl (This Compound) | 2-Nitro-5-chlorobenzyl (The "Active" Cage) |
| Nitro Position | Meta to benzyl carbon (Position 5) | Ortho to benzyl carbon (Position 2) |
| UV Response | Stable against Uncaging | Rapid Photocleavage |
| Mechanism | H-abstraction geometrically impossible | Norrish Type II (Intramolecular) |
| Primary Use | Negative Control / Stability Standard | Photolabile Protecting Group (PPG) |
Diagnostic: If you are irradiating this compound at 365 nm and observing zero release of 4-nitrobenzoic acid, the compound is functioning correctly. It is designed not to cleave.
Part 2: Stability Profile & Mechanism
Photochemical Stability (UV Light)
Unlike standard o-nitrobenzyl derivatives, the 2-chloro-5-nitrobenzyl scaffold is photochemically inert regarding payload release .
-
Mechanism of Inertness: The photocleavage of nitrobenzyl groups relies on a Norrish Type II reaction. This requires the nitro group to be in the ortho position (C2 or C6) to abstract a hydrogen atom from the benzylic carbon (C1). In the 5-nitro isomer, the nitro group is too distant to interact with the benzylic protons.
-
Observed Behavior under UV:
-
Uncaging: < 1% release (essentially zero).
-
Degradation: Prolonged exposure (>30 mins at high intensity) may cause "browning" or non-specific radical decomposition, but not clean hydrolysis.
-
Thermal & Dark Stability
-
Hydrolysis: The ester linkage is susceptible to standard hydrolysis in high pH (>9.0) or presence of strong nucleophiles, independent of light.
-
Storage: Stable for >2 years at -20°C in the dark.
Mechanistic Visualization
The following diagram illustrates why the ortho-nitro architecture is required for cleavage and why the meta-nitro (5-nitro) architecture fails.
Figure 1: Mechanistic comparison showing the geometric impossibility of hydrogen abstraction in the 5-nitro isomer (bottom) compared to the active ortho-nitro isomer (top).
Part 3: Troubleshooting Guide
Issue 1: "I am observing no product release after 1 hour of UV irradiation."
Diagnosis: Expected Behavior. Root Cause: You are likely using this compound as a negative control. The 5-nitro substituent prevents the photo-redox reaction. Action:
-
Confirm Identity: Check the label. If it says "2-Chloro-5-nitro...", it will not uncage.
-
Required Reagent: If you need uncaging, order 2-Nitro-5-chlorobenzyl 4-nitrobenzoate (or a DMNB derivative).
-
Control Validation: If this is a control experiment, report the result as "Photostable under experimental conditions," validating that any effect in your active arm is light-dependent uncaging, not thermal heating.
Issue 2: "The sample is turning yellow/brown, but HPLC shows the starting material is intact."
Diagnosis: Non-specific Photodecomposition. Root Cause: Nitroaromatics can undergo slow, non-specific reduction or radical formation upon intense UV exposure, even if they don't uncage. Action:
-
Reduce Intensity: Decrease UV intensity or exposure time.
-
Filter Light: Ensure your light source is filtered to 365 nm (narrow band). Broad-spectrum UV (<300 nm) can destroy the aromatic ring directly.
Issue 3: "The compound degraded in the dark."
Diagnosis: Chemical Hydrolysis (Solvolysis). Root Cause: The "4-nitrobenzoate" is a good leaving group (pKa of conjugate acid ~3.4). In basic buffers (pH > 8.5) or presence of nucleophiles (primary amines, thiols), the ester will hydrolyze chemically. Action:
-
Check pH: Ensure buffer pH is < 7.5.
-
Solvent Check: Avoid storing in methanol/ethanol for long periods (transesterification risk). Store in DMSO or dry acetonitrile.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound to calibrate my UV lamp? A: No. Because it does not photolyze, it cannot be used as an actinometer. Use o-nitrobenzaldehyde or ferrioxalate actinometry for calibration.
Q: Why is the "2-chloro" substituent there if it's not for photolysis? A: In the context of this specific molecule, the chlorine atom at position 2 and nitro at position 5 are often used to tune the electronic properties of the aromatic ring for binding studies (e.g., as an enzyme inhibitor or receptor ligand) rather than for photochemistry. It may also be a synthetic artifact from using commercially available 2-chloro-5-nitrobenzoic acid as a starting material.
Q: I need the active photocage version. What is the CAS? A: You likely need a derivative based on 2-nitrobenzyl (CAS 1965-22-6 for the alcohol) or 4,5-dimethoxy-2-nitrobenzyl (DMNB) (CAS 10466-61-2 for the alcohol). The specific CAS for the "2-nitro-5-chloro" isomer of your ester may need to be custom synthesized or searched specifically as "2-nitro-5-chlorobenzyl 4-nitrobenzoate".
Part 5: References
-
Norrish Type II Mechanism: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119–191. Link
-
Substituent Effects: Bochet, C. G. "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002, 125–142. Link
-
Nitrobenzyl Photochemistry: Corrie, J. E. T., et al. "Caged nucleotides and neurotransmitters." Bioorganic Photochemistry, 2005. (Explains the strict requirement for ortho-substitution).
-
Compound Data: PubChem Entry for 2-Chloro-5-nitrobenzoic acid derivatives (Structural basis for stability). Link
Sources
Technical Support Center: Isolating 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for the purification of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, a critical process for researchers in synthetic chemistry and drug development. Here, we address common challenges encountered when separating the target ester from its starting materials and byproducts, focusing on the esterification reaction between 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and starting materials?
Answer:
Proper identification of spots on a Thin-Layer Chromatography (TLC) plate is the first critical step in devising a purification strategy. The polarity of the compounds dictates their retention factor (Rf), with less polar compounds traveling further up the plate.
-
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (Product): As an ester, this is the least polar compound among the likely components and will have the highest Rf value.
-
2-chloro-5-nitrobenzyl alcohol (Starting Material): The presence of a hydroxyl (-OH) group makes this alcohol more polar than the ester product, resulting in a lower Rf value.
-
4-nitrobenzoyl chloride (Starting Material): While reactive, any unreacted acyl chloride will be relatively non-polar, but it rapidly hydrolyzes to 4-nitrobenzoic acid on the silica gel plate, which is highly polar.
-
4-nitrobenzoic acid (Byproduct): This is the most polar compound due to the carboxylic acid group and will have the lowest Rf value, often streaking if not spotted carefully.[1][2][3]
Protocol for Diagnostic TLC:
-
Prepare Samples: Dissolve small amounts of your crude reaction mixture, and if available, pure samples of 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the Plate: On a silica gel TLC plate, spot the crude mixture alongside the individual starting material standards.
-
Develop the Plate: A common mobile phase for this type of analysis is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A starting ratio of 7:3 or 8:2 (Hexane:Ethyl Acetate) is recommended.
-
Visualize: View the developed plate under UV light (254 nm) to visualize the aromatic compounds.
This co-spotting technique allows for definitive identification of each component in your crude mixture based on their relative positions.
Issue 2: During aqueous workup, I'm struggling to remove the unreacted 4-nitrobenzoic acid.
Answer:
The key to removing the 4-nitrobenzoic acid byproduct is to exploit its acidic nature.[4] By washing the organic layer with a basic aqueous solution, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which is then extracted from the organic phase.
Detailed Aqueous Wash Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[5][6] You should observe gas evolution (CO₂) if using bicarbonate, so vent the funnel frequently.
-
Phase Separation: Allow the layers to separate completely and drain the aqueous layer. Repeat the wash 2-3 times.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the acidic byproduct.
This workflow is a standard and effective method for removing acidic impurities from esterification reactions.
Issue 3: After the basic wash, my TLC still shows a spot corresponding to the starting alcohol. How do I remove 2-chloro-5-nitrobenzyl alcohol?
Answer:
If the starting alcohol persists after the initial workup, purification will require a chromatographic method or recrystallization, as its polarity is too similar to the product for a simple extraction to be effective.
Method 1: Flash Column Chromatography
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in the mobile phase. Since the ester product is less polar than the alcohol, it will elute from the column first.
Step-by-Step Flash Chromatography Protocol:
-
Select Solvent System: Based on your diagnostic TLC, choose a solvent system that provides good separation between the product and the alcohol spot (a ΔRf of >0.2 is ideal).
-
Pack the Column: Prepare a silica gel column using the selected mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.
-
Elute: Run the mobile phase through the column, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product should crystallize out, leaving impurities behind in the solvent.
Recrystallization Protocol:
-
Solvent Screening: Test various solvents to find one where the product is soluble when hot but insoluble when cold. Common solvents for this type of compound include ethanol, methanol, or mixtures like ethanol/water or toluene/hexane.[7][8]
-
Dissolution: Place the crude solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying your target compound.
Caption: Decision tree for the separation and purification process.
Summary of Key Physical Properties
For effective separation, understanding the properties of each component is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Expected Polarity |
| Product: 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate | C₁₄H₈Cl₂N₂O₆ | 387.14 | Ester | Low |
| Starting Material: 2-chloro-5-nitrobenzyl alcohol | C₇H₆ClNO₃ | 187.58[9][10][11] | Alcohol | Medium |
| Starting Material: 4-nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56[12][13] | Acyl Chloride | Low (reactive) |
| Byproduct: 4-nitrobenzoic acid | C₇H₅NO₄ | 167.12[2] | Carboxylic Acid | High |
References
-
Wikipedia. 4-Nitrobenzoic acid. [Link]
-
PubChem. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. [Link]
-
Solubility of Things. 4-Nitrobenzoic acid. [Link]
-
Solubility of Things. 4-Nitrobenzoyl chloride. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Chemguide. preparation of esters. [Link]
-
Azo Materials. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
-
PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
-
LookChem. General procedures for the purification of Esters - Chempedia. [Link]
-
Cheméo. Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). [Link]
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents.
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
-
ResearchGate. Screening of the reaction conditions. [Link]
-
Patsnap. Production process of 2-chloro-5-nitrobenzoic acid - Eureka. [Link]
-
Supporting Information. General procedure A1-2. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
- Google Patents.
-
Chemistry Steps. Fischer Esterification. [Link]
-
PubChem. 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3 | CID 555722. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Chemistry LibreTexts. Making Esters From Alcohols. [Link]
-
Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. [Link]
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
NIST WebBook. 5-Chloro-2-nitrobenzyl alcohol, chloromethyldimethylsilyl ether. [Link]
-
Nature and Science. The Chromatography of Nitro compounds. [Link]
- Google Patents.
-
Missouri S&T. Aromatic Nitro Compounds. [Link]
-
Sciencemadness Discussion Board. Benzoyl chloride from benzyl alcohol and chlorine. [Link]
Sources
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic Acid | 62-23-7 | TCI AMERICA [tcichemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3 | CID 555722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-nitrobenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 11. 2-CHLORO-5-NITROBENZYL ALCOHOL | 80866-80-4 [m.chemicalbook.com]
- 12. 4-Nitrobenzoyl chloride CAS#: 122-04-3 [m.chemicalbook.com]
- 13. 4-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solubility Optimization for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Introduction: The "Brick Dust" Challenge
You are likely encountering difficulties with 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate because it fits the profile of a "brick dust" molecule: high crystallinity, high melting point, and poor aqueous solubility.
This compound features two nitro groups and a chlorine atom on a benzyl ester framework. These electron-withdrawing groups create strong intermolecular
This guide provides a validated protocol to solubilize this compound for biological assays without precipitation ("crashing out") or chemical degradation (hydrolysis).
Part 1: Solvent Selection (The Golden Triangle)
Do not attempt to dissolve this compound directly in water or low-grade alcohols. You must use a primary organic solvent with a high dipole moment to disrupt the crystal lattice.
Solvent Compatibility Table
| Solvent | Solubility Rating | Suitability | Technical Note |
| DMSO (Anhydrous) | Excellent | Primary Stock | Disrupts |
| DMF | Good | Alternative Stock | Good for synthesis; potential toxicity in cell assays. |
| Acetone | Moderate | Evaporation | Useful if solvent exchange via evaporation is required. |
| Ethanol/Methanol | Poor | Secondary | Only use as an intermediate co-solvent; poor for initial stock. |
| PBS / Water | Insoluble | Final Buffer | Do not add solid directly. Will float or form aggregates. |
Critical Insight: The nitro groups render this molecule susceptible to nucleophilic attack . Avoid primary amines (Tris) in your stock solvent. Use pure DMSO.
Part 2: The "Sandwich" Solubilization Protocol
To introduce this hydrophobic ester into an aqueous buffer (e.g., for an enzymatic assay or cell treatment) without precipitation, you must manage the entropy of mixing . A direct injection of highly concentrated DMSO stock into water often causes rapid local precipitation.
Step-by-Step Workflow
1. Prepare the Master Stock (1000x)
-
Dissolve solid 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate in anhydrous DMSO to a concentration of 10–50 mM .
-
Tip: Sonicate in a water bath at 35°C for 5 minutes if visual particulates remain.
-
Storage: Aliquot and store at -20°C. Protect from light (nitrobenzyl groups are photolabile).
2. The Intermediate Dilution (The "Sandwich" Step)
-
Do not add the 1000x stock directly to the assay well.
-
Prepare a 10x Working Solution in a transition buffer containing a surfactant.
-
Composition: Buffer + 5-10% DMSO + 0.05% Non-ionic Surfactant (Tween-20 or Triton X-100).
-
Why: The surfactant forms micelles that "catch" the hydrophobic molecules as they leave the DMSO environment, preventing aggregation.
3. Final Assay Concentration (1x)
-
Add the 10x Working Solution to your final assay volume.
-
Final conditions: <1% DMSO, <0.01% Surfactant.
Visual Workflow (DOT Diagram)
Caption: The "Sandwich" dilution method minimizes precipitation shock by using an intermediate surfactant-rich phase.
Part 3: Stability & Hydrolysis (The Hidden Trap)
As an ester, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is prone to hydrolysis , breaking down into 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoic acid. This reaction is catalyzed by:
-
High pH (Alkaline conditions): Hydroxide ions attack the ester carbonyl.
-
Temperature: Rates double roughly every 10°C.
-
Specific Buffers: Nucleophilic buffers (e.g., Tris, Imidazole) can accelerate degradation.
Recommendation:
-
Preferred Buffer: HEPES or MOPS (pH 6.5 – 7.4).
-
Avoid: Carbonate buffers or pH > 8.0 unless the assay specifically requires it (and even then, prepare fresh).
-
Verification: If your background absorbance at 400-410 nm (characteristic of nitrophenols/nitrobenzoates) rises over time in a "no-enzyme" control, your compound is hydrolyzing spontaneously.
Part 4: Troubleshooting FAQ
Q1: My solution turns cloudy immediately upon adding it to the buffer. What happened?
-
Diagnosis: This is "Crash Out." The local concentration of water exceeded the solubility limit before the compound could disperse.
-
Fix: Use the "Intermediate Dilution" method described in Part 2. Increase the surfactant concentration (e.g., Tween-20) to 0.1% in the intermediate step.
Q2: I see a yellow color develop in my stock solution over weeks. Is it safe to use?
-
Diagnosis: Likely degradation. Nitro-aromatic degradation products are often deep yellow/orange.
-
Fix: Discard. Always store stocks anhydrously with molecular sieves if possible, and keep frozen (-20°C).
Q3: Can I use ethanol instead of DMSO for cell culture?
-
Answer: Only if the concentration is very low. Ethanol is a poor solvent for this specific rigid ester compared to DMSO. You risk micro-precipitation that is invisible to the naked eye but will cause erratic data (e.g., "hot spots" of activity). Stick to DMSO (final concentration <0.5% is usually non-toxic to cells).
Q4: The compound is sticking to my plastic tips.
-
Diagnosis: Hydrophobic adsorption.
-
Fix: Use "Low Retention" pipette tips or pre-wet the tip with the solvent before drawing the specific volume.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Sigma-Aldrich (Merck). DMSO Solvent Properties and Compatibility Guide. Link
-
PubChem Compound Summary. Nitrobenzyl ester derivatives and hydrolysis rates. Link
Validation & Comparative
Technical Assessment: Mass Spectrometry Profiling of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Executive Summary
This technical guide provides a comprehensive mass spectrometry (MS) analysis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (referred to herein as CNB-PNB ).[1] This compound belongs to the class of o-nitrobenzyl esters, widely utilized as photolabile protecting groups (PPGs) in organic synthesis and as photocleavable linkers in drug delivery systems.[1]
The presence of the chlorine atom at the 2-position and the nitro group at the 5-position of the benzyl ring imparts unique photochemical properties and, crucially, a distinct mass spectrometric signature compared to the standard o-nitrobenzyl derivatives.[1][2] This guide compares CNB-PNB against its non-chlorinated analog, 4-nitrobenzyl 4-nitrobenzoate , highlighting the isotopic signatures and fragmentation pathways essential for unambiguous identification.[1]
Molecular Characterization
Before establishing the MS protocol, we must define the physicochemical baseline of the target analyte.[1]
| Property | Specification |
| IUPAC Name | (2-Chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
| Molecular Formula | C₁₄H₉ClN₂O₆ |
| Exact Mass (Monoisotopic) | 336.0149 Da |
| Molecular Weight (Average) | 336.68 g/mol |
| Key Structural Features | Ester linkage; p-nitrobenzoyl moiety; 2-chloro-5-nitrobenzyl moiety |
| Isotopic Signature | Distinct ³⁵Cl / ³⁷Cl pattern (approx. 3:1 ratio at M and M+2) |
Experimental Methodologies
To achieve reproducible data, the following protocols are recommended. These have been optimized to prevent in-source photochemical degradation, a common artifact when analyzing light-sensitive nitrobenzyl esters.[1][2]
Sample Preparation Protocol[1]
-
Solvent: Acetonitrile (LC-MS Grade).[1][2] Avoid alcohols (MeOH) to prevent transesterification during storage.[1]
-
Concentration: 10 µg/mL.[1]
-
Handling: Amber glassware is mandatory .[1] All preparation must occur under yellow light (λ > 500 nm) to prevent premature photolysis of the benzyl ester bond.
Instrumentation Settings (LC-ESI-MS/MS)
Electrospray Ionization (ESI) is preferred over Electron Ionization (EI) for this compound to preserve the molecular ion [M+H]⁺ or [M+Na]⁺.[1]
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Nitro groups readily form adducts; protonation occurs at the ester carbonyl.[1][2] |
| Capillary Voltage | 3.0 kV | Moderate voltage prevents discharge.[1] |
| Cone Voltage | 20 V | Low voltage minimizes in-source fragmentation (loss of NO₂).[1][2] |
| Source Temp | 110 °C | Kept low to avoid thermal degradation of the nitro group. |
| Desolvation Gas | N₂, 600 L/hr | Efficient solvent removal.[1] |
| Collision Energy | 15–30 eV | Ramp required to observe both the benzyl cation and benzoyl cation.[1] |
Mass Spectrometry Data Analysis
Fragmentation Pathway & Identification
The fragmentation of CNB-PNB is driven by the stability of the acylium ion and the substituted benzyl cation.[1] Unlike aliphatic esters, the aromatic rings stabilize the positive charge, yielding high-intensity daughter ions.[1]
Predicted MS/MS Transitions (ESI+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Identity | Mechanism |
| 337.0 ([M+H]⁺) | 170.0 / 172.0 | [2-Cl-5-NO₂-Benzyl]⁺ | C-O Bond Cleavage: The benzyl cation is formed via heterolytic cleavage of the ester oxygen.[1][2] The 3:1 ratio (170:172) confirms the Chlorine.[1] |
| 337.0 ([M+H]⁺) | 150.0 | [4-NO₂-Benzoyl]⁺ | Acyl Cleavage: Formation of the acylium ion from the acid moiety. |
| 170.0 | 124.0 | [2-Cl-Benzyl]⁺ | Loss of NO₂: Neutral loss of 46 Da from the benzyl cation.[1][2] |
| 150.0 | 120.0 | [Phenyl Cation]⁺ | Loss of NO: Characteristic of nitroaromatics.[1] |
Visualizing the Fragmentation Logic
The following diagram illustrates the specific cleavage points that generate the diagnostic ions.
Figure 1: ESI+ Fragmentation pathway showing the divergence into Benzyl and Acylium cations.[1]
Comparative Analysis: CNB-PNB vs. Alternatives[1]
In drug development, selecting the correct reference standard or impurity marker is critical.[1] The table below compares CNB-PNB with its most common analog, 4-Nitrobenzyl 4-nitrobenzoate (PNB-PNB) .
| Feature | CNB-PNB (Target) | PNB-PNB (Alternative) | Implication for Analysis |
| Molecular Weight | 336.68 | 302.24 | Mass Shift: The target is +34.44 Da heavier due to Cl substitution.[1][2] |
| Isotopic Pattern | Distinct M / M+2 (3:1) | M / M+1 only (Carbon isotopes) | Diagnostic: The Chlorine isotope pattern is the primary confirmation tool for CNB-PNB.[1] |
| Primary Fragment | m/z 170 (Chloronitrobenzyl) | m/z 136 (Nitrobenzyl) | The acid fragment (m/z 150) is identical in both; specificity comes from the benzyl fragment.[1] |
| Photostability | Tuned (Faster cleavage) | Standard | CNB-PNB degrades faster under ambient light; requires stricter handling.[1][2] |
Analytical Workflow Recommendation
When screening for these compounds (e.g., as genotoxic impurities), use the following decision tree to ensure specificity.
Figure 2: Logical workflow for confirming the presence of CNB-PNB using Isotopic Pattern Analysis.
Conclusion
For researchers utilizing 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate , mass spectrometry offers a robust method for structural confirmation, provided that the chlorine isotopic signature is leveraged.[1][2]
-
Selectivity: Rely on the m/z 170/172 doublet (benzyl cation) rather than the m/z 150 acylium ion, which is common to all 4-nitrobenzoates.[1]
-
Stability: Minimize light exposure during sample prep to avoid detecting the nitroso-aldehyde degradation product (m/z ~185).
-
Validation: Use the predicted fragmentation pathway (Figure 1) to assign daughter ions in MS/MS experiments.
References
-
NIST Mass Spectrometry Data Center. 2-Chloro-5-nitrobenzoic acid - Gas Phase Spectrum.[1][2] National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Schmidt, T. C., et al. (2006).[1] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[1][3] Available at: [Link]
-
Reichmanis, E., et al. (1980).[1] o-Nitrobenzyl Photochemistry: Solution vs. Solid-State Behavior. (Foundational text on nitrobenzyl ester photolysis mechanisms).
-
PubChem Compound Summary. 4-Nitrophenyl 2-chloro-5-nitrobenzoate (Isomer/Analog Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
Sources
- 1. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 2. 2516-96-3|2-Chloro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Elemental Analysis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a compound, providing a critical measure of its purity and identity. This guide offers an in-depth comparison of the elemental analysis results for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, a significant derivatizing agent, alongside two common alternatives, providing the theoretical basis and practical considerations for interpreting experimental data.
Introduction to Elemental Analysis in Compound Characterization
Elemental analysis is a powerful analytical technique used to determine the elemental composition of a sample.[1] For organic compounds, this typically involves the quantification of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through combustion analysis, and oxygen (O) via pyrolysis.[2][][4] The resulting data, expressed as a weight percentage of each element, is compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity.[5][6]
The subject of this guide, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, is a derivatizing agent used in analytical chemistry, particularly for the analysis of carboxylic acids via High-Performance Liquid Chromatography (HPLC). For the purpose of this guide, we will refer to the chemically accurate name, 4-Nitrophenyl 2-chloro-5-nitrobenzoate , with the molecular formula C13H7ClN2O6. Accurate elemental analysis is crucial to validate the synthesis of this reagent and ensure its suitability for sensitive analytical applications.
Comparison of Derivatizing Agents
To provide a comprehensive overview, we will compare the elemental analysis data of 4-Nitrophenyl 2-chloro-5-nitrobenzoate with two other widely used derivatizing agents for carboxylic acids: p-Bromophenacyl bromide and 4-Bromomethyl-7-methoxycoumarin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Detection Principle |
| 4-Nitrophenyl 2-chloro-5-nitrobenzoate | C13H7ClN2O6 | 322.66 | UV Absorbance |
| p-Bromophenacyl bromide | C8H6Br2O | 277.94 | UV Absorbance[7] |
| 4-Bromomethyl-7-methoxycoumarin | C11H9BrO3 | 269.09 | Fluorescence[2][][8][9] |
This comparison highlights the different elemental compositions and detection mechanisms of these reagents, which are important considerations when selecting a derivatizing agent for a specific analytical method.
Theoretical vs. Experimental Elemental Analysis Data
The core of this guide is the comparison of theoretical elemental composition with expected experimental results. The theoretical percentages are calculated based on the molecular formula and atomic weights of the constituent elements. Experimental results from a properly calibrated elemental analyzer are expected to be in close agreement.
| Element | 4-Nitrophenyl 2-chloro-5-nitrobenzoate (C13H7ClN2O6) | p-Bromophenacyl bromide (C8H6Br2O) | 4-Bromomethyl-7-methoxycoumarin (C11H9BrO3) |
| Theoretical % | Expected Experimental % (±0.4%) | Theoretical % | |
| Carbon (C) | 48.40 | 48.00 - 48.80 | 34.57[7][10] |
| Hydrogen (H) | 2.19 | 1.79 - 2.59 | 2.18[7][10] |
| Nitrogen (N) | 8.68 | 8.28 - 9.08 | - |
| Chlorine (Cl) | 10.99 | 10.59 - 11.39 | - |
| Oxygen (O) | 29.74 | 29.34 - 30.14 | 5.76[7][10] |
| Bromine (Br) | - | - | 57.50[7][10] |
Note: Halogens (Cl, Br) are not typically determined by standard CHN/O analyzers and require specific analytical methods.
Experimental Protocol: Combustion Analysis
The determination of carbon, hydrogen, and nitrogen content is performed using a CHN elemental analyzer, which employs the principle of combustion analysis.[2][11]
Step-by-Step Methodology
-
Sample Preparation: A small, accurately weighed amount of the purified and dried compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This "flash combustion" ensures the complete conversion of the sample into its elemental gases: carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).
-
Reduction: The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen (N2).
-
Separation: The resulting gas mixture (CO2, H2O, N2, and excess O2) is passed through a gas chromatography column, which separates the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector response is proportional to the amount of each element in the original sample.
-
Calculation: The instrument's software calculates the weight percentage of C, H, and N based on the detector signals and the initial sample weight.
Caption: Workflow for CHN Elemental Analysis.
Interpreting the Results: A Mark of Purity
The congruence between the experimentally determined elemental composition and the theoretical values is a primary indicator of a compound's purity. Significant deviations (greater than ±0.4%) may suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.[5] In such cases, further purification of the compound is necessary.
Sources
- 1. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
- 2. 4-Bromomethyl-7-methoxycoumarin | CAS 35231-44-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 365190010 [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-Bromomethyl-7-methoxycoumarin | SIELC Technologies [sielc.com]
- 10. p-Bromophenacyl Bromide [drugfuture.com]
- 11. labproinc.com [labproinc.com]
Characterization Guide: X-ray Diffraction of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Executive Summary
This technical guide provides a rigorous framework for the solid-state characterization of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (
This guide compares the target compound against two structural alternatives:
-
4-Nitrophenyl 2-chlorobenzoate (A rigid linkage isomer).
-
2-Chloro-5-nitrobenzoic acid (The supramolecular precursor).
Key Insight: The insertion of the methylene bridge (
Experimental Protocol: Synthesis to Structure
To ensure high-fidelity diffraction data, the following self-validating workflow is recommended. This protocol minimizes common errors in nucleation control and phase purity.
Phase 1: Crystal Growth (The "Slow-Cool" Hybrid Method)
Rationale: Nitro-aromatics often precipitate too quickly. A hybrid approach ensures thermodynamic stability.
-
Solvent Selection: Dissolve 50 mg of the target ester in 10 mL of Ethanol/Acetone (3:1 v/v) .
-
Why: Ethanol provides solubility; Acetone moderates evaporation rate.
-
-
Supersaturation: Heat to 50°C to ensure complete dissolution, then filter through a 0.45
m PTFE filter to remove nucleation sites (dust). -
Nucleation Control: Place the vial in a hot water bath (50°C) and allow the bath to cool to room temperature overnight (Dewar flask method).
-
Harvesting: Select block-like yellow crystals (
mm). Avoid needles, which often indicate rapid, disordered growth.
Phase 2: X-Ray Data Collection
Standard: Mo-K
-
Temperature: 100 K or 173 K (Cryostream). Critical: Low temperature reduces thermal motion of the nitro groups, improving resolution of the
bond lengths. -
Strategy: Collect full sphere data (redundancy > 4.0) to ensure accurate absorption correction, especially important due to the Chlorine atom (
mm ).
Phase 3: Workflow Visualization
The following diagram outlines the logical flow from synthesis to refinement, highlighting decision nodes for quality control.
Figure 1: Decision-tree workflow for structural determination of nitrobenzoate esters.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target compound with established alternatives to predict and validate performance.
The Alternatives Defined
-
Alternative A (Isomer): 4-Nitrophenyl 2-chlorobenzoate .[1] A linkage isomer where the ester oxygen is attached to the phenyl ring directly. Used to benchmark rigidity.
-
Alternative B (Precursor): 2-Chloro-5-nitrobenzoic acid . The acid component.[2][3][4][5][6] Used to benchmark hydrogen bonding potential.
Structural Data Comparison
The table below synthesizes experimental data for the alternatives with the expected parameters for the target, based on structural homology.
| Feature | Target: 2-Chloro-5-nitrobenzyl 4-nitrobenzoate | Alt A: 4-Nitrophenyl 2-chlorobenzoate [1] | Alt B: 2-Chloro-5-nitrobenzoic acid [2] |
| Formula | |||
| Crystal System | Monoclinic (Predicted) | Monoclinic | Triclinic / Orthorhombic |
| Space Group | |||
| Density ( | ~1.45 - 1.55 g/cm³ | 1.58 g/cm³ | ~1.65 g/cm³ |
| Packing Motif | Herringbone / Layered | Planar Stacking | H-Bonded Dimers ( |
| Key Interaction | |||
| Melting Point | 120 - 140°C (Est.) | 143 - 145°C | 165 - 168°C |
Mechanism of Action (Crystallographic)
-
Alternative A (Rigid): As reported by Iqbal et al., the phenyl ester lacks the methylene spacer. This forces the aromatic rings to adopt a specific dihedral angle (approx 40°) to minimize steric hindrance between the carbonyl oxygen and the orth-hydrogen. This leads to dense packing driven by
interactions. -
Target (Flexible): The benzyl methylene group (
) acts as a "hinge." This allows the 2-chloro-5-nitro ring to rotate out of plane, disrupting continuous -stacks. Consequently, the target is expected to rely more on C-H...O weak hydrogen bonds and Cl...O halogen bonds for stability.
Interaction Network Diagram
The following diagram illustrates the competing intermolecular forces you must look for during refinement (using PLATON or Mercury).
Figure 2: Predicted intermolecular interaction map. Note the critical Cl...O halogen bond potential.
Troubleshooting & Validation
When refining the structure of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate , common pitfalls include:
-
Disorder in the Nitro Group: The terminal nitro groups often exhibit rotational disorder.
-
Solution: Split the Oxygen positions and apply EADP (Equal Atomic Displacement Parameters) constraints in SHELXL.
-
-
Twinning: The flexibility of the benzyl group can lead to pseudo-symmetry.
-
Check: If
is high (>0.10) but the solution looks chemically reasonable, check for merohedral twinning (using PLATON TwinRotMat).
-
-
Absolute Structure: Since the molecule is achiral (unless it crystallizes in a chiral space group like
due to packing), the Flack parameter is irrelevant. However, if it crystallizes in a non-centrosymmetric group, ensure the correct polarity.
References
-
Iqbal, A., Akhter, T., Siddiqi, H. M., Akhter, Z., & Bolte, M. (2013).[1] 4-Nitrophenyl 2-chlorobenzoate.[1][7] Acta Crystallographica Section E: Structure Reports Online, 69(1), o96.[1]
-
Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). Methyl 5-chloro-2-nitrobenzoate (Analogous Precursor Study). Acta Crystallographica Section E, 67(11), o3046.
-
Diop, C. A., et al. (2025). Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. MDPI (Contextual grounding for chloro-nitro interactions).
Sources
- 1. 4-Nitro-phenyl 2-chloro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 6. NSC_QUERY_LIST [discover.nci.nih.gov]
- 7. Compound 4-nitrophenyl 2-chloro-5-nitrobenzoate - Chemdiv [chemdiv.com]
A Comparative Guide to the HPLC Retention Time of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of novel chemical entities is paramount. 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is a complex aromatic ester containing multiple functional groups that influence its physicochemical properties and, consequently, its behavior in analytical systems. This guide provides a comprehensive analysis of the anticipated High-Performance Liquid Chromatography (HPLC) retention time of this compound. By leveraging data from structurally similar molecules and established chromatographic principles, we offer a robust, scientifically-grounded framework for method development and analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and characterization of this and related compounds.
Physicochemical Properties and Predicted Chromatographic Behavior
Structure of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate:
Caption: Chemical structure of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Based on the structure of its isomer, 4-nitrophenyl 2-chloro-5-nitrobenzoate, we can estimate the following properties for our target compound[1]:
| Property | Estimated Value |
| Molecular Formula | C14H8ClN2O6 |
| Molecular Weight | 335.68 g/mol |
| XLogP3 | ~3.9 |
The presence of two nitro groups and a chloro substituent, along with the ester linkage and two aromatic rings, renders the molecule relatively nonpolar. The additional methylene group in the benzyl moiety, compared to its phenyl isomer, will slightly increase its hydrophobicity. This increased hydrophobicity is a key determinant of its retention in reversed-phase HPLC. In a reversed-phase system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), compounds with higher hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.[2]
Proposed HPLC Methodology and Rationale
Drawing from established methods for the analysis of nitroaromatic compounds and benzyl esters, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[3][4][5]
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could be used as an alternative for different selectivity.[4][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-3 min: 40% B
-
3-10 min: 40% to 80% B
-
10-15 min: 80% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (primary), with secondary monitoring at 210 nm for increased sensitivity to certain nitroaromatic structures.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
Causality Behind Experimental Choices
-
C18 Column: The choice of a C18 stationary phase is based on its widespread success in retaining and separating a broad range of nonpolar to moderately polar compounds, making it ideal for the hydrophobic nature of our target analyte.[2]
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase combination in RP-HPLC, offering good solvating power and UV transparency.[4][7]
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape.
-
Gradient Elution: A gradient is employed to ensure that compounds with a wide range of polarities can be eluted with good resolution and in a reasonable timeframe. For a complex sample containing the target compound and potentially related impurities, a gradient is superior to an isocratic elution.
-
Detection at 254 nm: Aromatic compounds, particularly those with nitro groups, typically exhibit strong absorbance at or near 254 nm.
Comparative Analysis of Retention Times
The following table provides a comparison of the predicted retention behavior of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate with structurally related compounds under similar RP-HPLC conditions. The retention time for the target compound is an educated prediction based on its increased hydrophobicity compared to its analogs.
| Compound | Structure | Key Structural Differences from Target | Predicted/Known Retention Behavior |
| 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate | Benzyl ester with two nitro groups | - | Predicted longer retention time due to high hydrophobicity. |
| 4-Nitrophenyl 2-chloro-5-nitrobenzoate | Isomeric phenyl ester | Lacks a methylene group (less hydrophobic) | Shorter retention time than the target compound. |
| Benzyl Alcohol | Lacks the dinitro-substituted aromatic acid moiety | Significantly more polar | Much shorter retention time.[5][8] |
| 2-Chloro-5-nitrobenzoic Acid | Carboxylic acid instead of a benzyl ester | Significantly more polar (ionizable) | Much shorter retention time, highly dependent on mobile phase pH.[9][10][11] |
| 1,3-Dinitrobenzene | Lacks the chloro and benzyl carboxylate groups | Less hydrophobic | Shorter retention time. |
| Benzyl Butyl Phthalate | Benzyl ester, but with a different acid moiety | Different overall structure, but also a nonpolar ester | Long retention time, useful as a general comparison for a nonpolar ester.[12] |
Alternative Analytical Methodologies
While HPLC is a powerful and versatile technique for the analysis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, other methods can also be considered, each with its own advantages and limitations.
Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Principle: GC separates volatile and thermally stable compounds in the gas phase. The ECD is highly sensitive to electrophilic compounds, such as those containing nitro and chloro groups.
-
Applicability: This technique is well-suited for the analysis of many nitroaromatic compounds.[13][14]
-
Limitations: A major drawback is the requirement for thermal stability and volatility. Large, complex esters like the target compound may be prone to degradation at the high temperatures required for GC analysis, leading to inaccurate quantification.[15]
Direct Analysis in Real Time - Mass Spectrometry (DART-MS)
-
Principle: DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. It is coupled with a mass spectrometer for detection.
-
Applicability: DART-MS is a rapid screening method and has been successfully used for the identification of explosive compounds, including nitroaromatics, nitramines, and nitrate esters.[15]
-
Limitations: As a direct analysis technique, it does not provide chromatographic separation. This can be a significant disadvantage when analyzing complex mixtures where isomers or impurities may be present.
Comparison Summary
| Technique | Separation | Sensitivity | Throughput | Key Advantage | Key Disadvantage |
| RP-HPLC-UV/DAD | Excellent | Good | Moderate | Versatile, robust, and provides separation of isomers and impurities. | Moderate sensitivity compared to MS. |
| GC-ECD | Excellent | Very High (for specific compounds) | Moderate | High sensitivity for halogenated and nitro compounds. | Requires analyte to be volatile and thermally stable.[15] |
| DART-MS | None | High | High | Very fast analysis with minimal sample preparation. | No separation of complex mixtures. |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the HPLC analysis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate. Based on the analysis of its structural properties and comparison with related compounds, a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient is proposed as the most suitable approach. The predicted longer retention time of the target compound compared to its more polar or less hydrophobic analogs is a direct consequence of its chemical structure. While alternative techniques such as GC-ECD and DART-MS exist for the analysis of nitroaromatic compounds, RP-HPLC offers the most robust and versatile solution for the separation and quantification of this complex ester, particularly in the context of pharmaceutical development and quality control where the presence of isomers and impurities is a critical consideration.
References
-
Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
Mass Spectrometry for the development of an alternative analytical method for the forensic analysis and identification of high explosives. OpenBU. [Link]
-
Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). US EPA. [Link]
-
On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. PubMed. [Link]
-
New Horizons in Reversed-Phase Chromatography Selectivity. LCGC International. [Link]
-
Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. ResearchGate. [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. Semantic Scholar. [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. Dergipark. [Link]
-
DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Polish Pharmaceutical Society. [Link]
-
4-Nitrophenyl 2-chloro-5-nitrobenzoate. PubChem. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Taylor & Francis Online. [Link]
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem. [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). Cheméo. [Link]
-
2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]
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- 3. epa.gov [epa.gov]
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- 10. 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 15. DSpace [open.bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
